5-[(E)-2-(benzylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile
Description
5-[(E)-2-(benzylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile is a synthetic heterocyclic compound featuring a 1,2-oxazole core substituted with a phenyl group at position 3, a carbonitrile group at position 4, and an (E)-configured ethenyl bridge at position 5 linked to a benzylamine moiety. This structure combines electron-withdrawing (carbonitrile) and electron-donating (benzylamino) groups, which may influence its electronic properties and reactivity.
Properties
IUPAC Name |
5-[(E)-2-(benzylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O/c20-13-17-18(11-12-21-14-15-7-3-1-4-8-15)23-22-19(17)16-9-5-2-6-10-16/h1-12,21H,14H2/b12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZFFABMLECTHLB-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC=CC2=C(C(=NO2)C3=CC=CC=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN/C=C/C2=C(C(=NO2)C3=CC=CC=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-[(E)-2-(benzylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Synthesis
The compound was synthesized through a condensation reaction involving appropriate precursors. The detailed synthetic pathway typically includes the reaction of benzylamine with an appropriate carbonitrile under controlled conditions, often yielding a crystalline product suitable for further biological evaluation.
Antiviral Activity
Recent studies have highlighted the antiviral potential of oxazole derivatives, including the target compound. For instance, compounds similar to this compound have shown significant activity against various viral targets. In vitro assays indicated that these compounds could inhibit viral replication, particularly in the context of dengue virus polymerase inhibition, showcasing submicromolar activity against multiple serotypes .
Antibacterial and Antifungal Activity
The compound's structural analogs have been evaluated for their antibacterial and antifungal properties. In vitro tests demonstrated that certain derivatives exhibited considerable activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0048 mg/mL to 0.039 mg/mL against various strains . This suggests that the oxazole framework may confer enhanced bioactivity.
The proposed mechanism of action for compounds in this category often involves interaction with specific enzymes or receptors within microbial cells. For instance, studies on related compounds have indicated that they may disrupt cellular processes by inhibiting key metabolic pathways or by inducing oxidative stress within target cells .
Case Study 1: Antiviral Efficacy
In a recent study, a series of oxazole derivatives were screened for their antiviral efficacy against dengue virus. The results indicated that certain modifications to the oxazole ring significantly enhanced antiviral activity. The most potent compound demonstrated an IC50 value in the low nanomolar range, indicating strong potential for therapeutic development .
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial properties of oxazole derivatives, including the target compound. The study assessed a range of bacterial strains and found that some derivatives exhibited broad-spectrum activity. The results were promising enough to warrant further exploration into their use as potential antimicrobial agents in clinical settings .
Research Findings Summary Table
| Activity | MIC (mg/mL) | IC50 (nM) | Target |
|---|---|---|---|
| Antiviral | N/A | <100 | Dengue Virus |
| Antibacterial | 0.0048 - 0.039 | N/A | Various Bacterial Strains |
| Antifungal | 16.69 - 78.23 | N/A | C. albicans |
Scientific Research Applications
Anticancer Activity
One of the most promising applications of 5-[(E)-2-(benzylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile is its potential as an anticancer agent. Several studies have highlighted its ability to inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by disrupting cellular signaling pathways associated with survival and proliferation.
- Case Study : In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .
Antimicrobial Properties
Research indicates that this compound also possesses antimicrobial properties. It has been tested against a range of bacterial strains, showing effectiveness in inhibiting growth:
- Study Findings : A study reported that derivatives of oxazole compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
- Applications in Pharmaceuticals : These findings suggest potential use in developing new antibiotics or antimicrobial agents.
Material Science Applications
The unique structure of this compound lends itself to applications in material science:
Organic Electronics
- Conductive Polymers : The compound can be utilized in the synthesis of conductive polymers due to its electronic properties.
- Case Study : Research has shown that incorporating oxazole derivatives into polymer matrices enhances their conductivity and thermal stability, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics .
Data Tables
Here is a summary table showcasing the key applications and findings related to this compound:
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of 1,2-oxazole derivatives with ethenyl substituents. Below is a detailed comparison with structurally related compounds:
Table 1: Structural and Functional Comparison
Key Observations from Research
Electronic Effects: The benzylamino group in the target compound introduces a basic nitrogen, which may enhance interactions with biological targets (e.g., enzymes or receptors) compared to non-amino analogs like Resveratrol .
Solubility and Bioavailability: Methoxy-substituted derivatives (e.g., 4-methoxyanilino) likely exhibit improved solubility in organic solvents compared to the benzylamino variant, which may aggregate in polar environments . Resveratrol, with hydroxyl groups, shows superior aqueous solubility and bioavailability, making it suitable for dietary supplements .
Synthetic Utility :
- The carbonitrile group at position 4 in the target compound and its analogs serves as a versatile handle for further functionalization (e.g., hydrolysis to carboxylic acids or coupling reactions) .
- Halogenated derivatives are often intermediates in cross-coupling reactions for drug discovery pipelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
